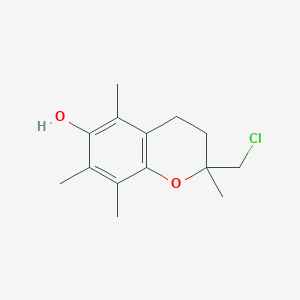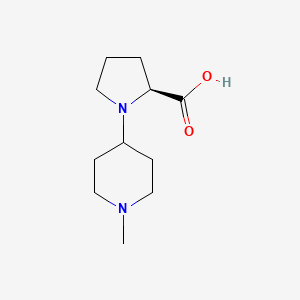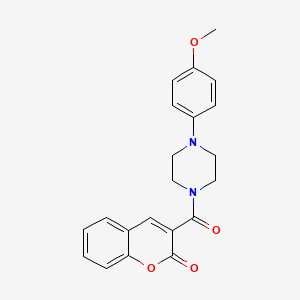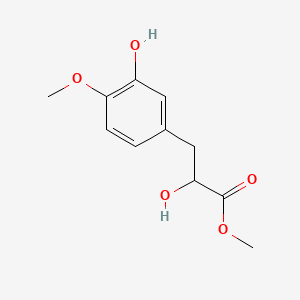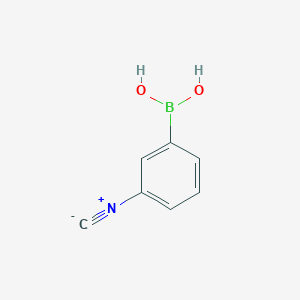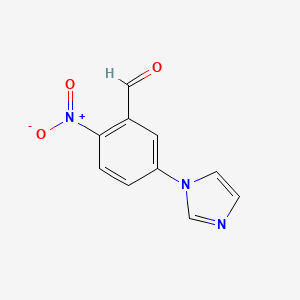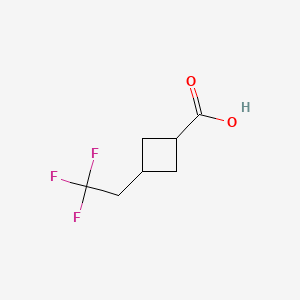
3-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H9F3O2 This compound features a cyclobutane ring substituted with a trifluoroethyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Two efficient synthetic methods for the preparation of 3-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid have been reported. These methods start from readily available 4-oxocyclobutane precursors. The cyclobutanones can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source . Another method involves the treatment of the cyclobutanone with TMSCF3 and a fluoride source, followed by deoxygenation with tributyltin hydride (Bu3SnH) and decarboxylation to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes similar to those used in laboratory settings. These methods ensure the efficient and cost-effective production of the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoroethyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Grignard reagents, organolithium compounds
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
3-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
- 2-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid
- 3-(2,2,2-Trifluoroethyl)cyclopentane-1-carboxylic acid
Uniqueness
3-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a trifluoroethyl group and a cyclobutane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Propiedades
Fórmula molecular |
C7H9F3O2 |
|---|---|
Peso molecular |
182.14 g/mol |
Nombre IUPAC |
3-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)3-4-1-5(2-4)6(11)12/h4-5H,1-3H2,(H,11,12) |
Clave InChI |
UVGKEKLZEICYKZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1C(=O)O)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




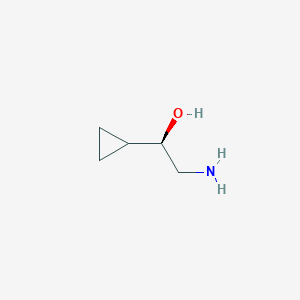

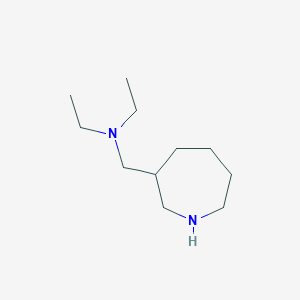
![Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13571567.png)

